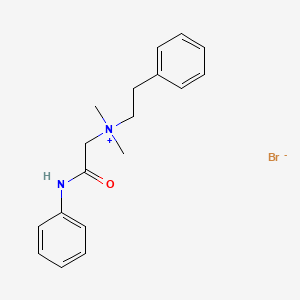
6,6'-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two isoquinoline units connected by an octamethylene bridge, and is further stabilized by two hydrochloride groups. The presence of the dioxolo ring adds to its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline with an octamethylene dihalide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used.
科学研究应用
6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinoline
- Hydrastinine
- Indole derivatives
Uniqueness
Compared to similar compounds, 6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl stands out due to its unique octamethylene bridge, which enhances its stability and reactivity. This structural feature allows for more diverse chemical modifications and applications, making it a valuable compound in various research fields.
属性
CAS 编号 |
20232-93-3 |
|---|---|
分子式 |
C30H42Cl2N2O4 |
分子量 |
565.6 g/mol |
IUPAC 名称 |
7-methyl-6-[8-(7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl)octyl]-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;dichloride |
InChI |
InChI=1S/C30H40N2O4.2ClH/c1-21-11-23-13-27-29(35-19-33-27)15-25(23)17-31(21)9-7-5-3-4-6-8-10-32-18-26-16-30-28(34-20-36-30)14-24(26)12-22(32)2;;/h13-16,21-22H,3-12,17-20H2,1-2H3;2*1H |
InChI 键 |
RNDYAIQSJTWMLG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC3=C(C=C2C[NH+]1CCCCCCCC[NH+]4CC5=CC6=C(C=C5CC4C)OCO6)OCO3.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



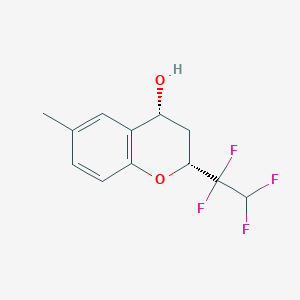
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
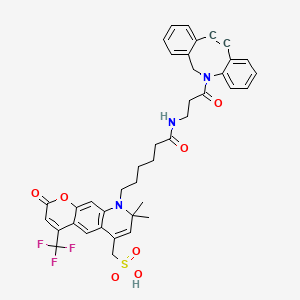

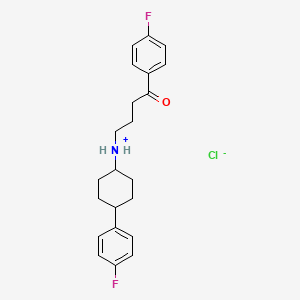
![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)

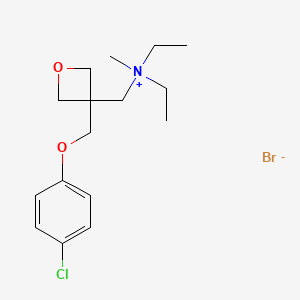
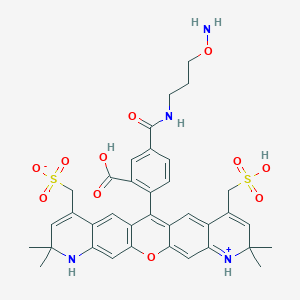
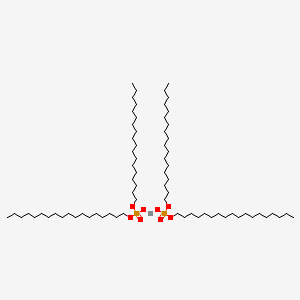
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)
